molecular formula C17H16N2O6 B022546 Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate CAS No. 67035-22-7

Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate

Número de catálogo B022546
Número CAS: 67035-22-7
Peso molecular: 344.32 g/mol
Clave InChI: UMQHJQGNGLQJPF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate, also known as dimethyl 2,6-dimethyl-4-nitrophenyl-3,5-pyridinedicarboxylate (DMDNPDC), is a compound used in scientific research. It is a nitrophenyl ester of pyridine-3,5-dicarboxylic acid. DMDNPDC has a variety of applications in both organic and inorganic chemistry and is used as a reagent in a range of laboratory experiments.

Aplicaciones Científicas De Investigación

Pharmaceuticals in the Water Environment

Dehydronifedipine has been detected in the water environment of the United States . It’s one of the thirty-three different pharmaceuticals reported in U.S. groundwater . This suggests that Dehydronifedipine, like other pharmaceuticals, can persist in the environment and potentially impact aquatic ecosystems.

Thermal Stability and Dissolution Parameters

Dehydronifedipine, as a derivative of Nifedipine, shares similar properties. Nifedipine is a calcium channel blocker used for the prophylaxis of angina symptoms and as an anti-hypertensive agent . It’s highly photolabile , which means it’s sensitive to light and can degrade upon exposure. When exposed to ultraviolet light, Nifedipine is converted into Dehydronifedipine . This property is important in the context of drug formulation and storage.

Metabolite in Human Body

Nifedipine undergoes oxidative biotransformation in the human body into pharmacologically inactive metabolites, one of which is Dehydronifedipine . This transformation is part of the body’s process of drug metabolism, which helps to eliminate the drug from the system.

Mecanismo De Acción

Target of Action

Dehydronifedipine, also known as “4-(2-Nitrophenyl)-2,6-dimethylpyridine-3,5-dicarboxylic acid dimethyl ester” or “Dehydro Nifedipine” or “dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate” or “Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate”, is a metabolite of Nifedipine . Nifedipine primarily targets L-type calcium channels in vascular smooth muscle and myocardial cells .

Mode of Action

Dehydronifedipine, similar to Nifedipine, is believed to block voltage-gated L-type calcium channels in vascular smooth muscle and myocardial cells . This blockage prevents the entry of calcium ions into cells during depolarization, reducing peripheral arterial vascular resistance and dilating coronary arteries . These actions reduce blood pressure and increase the supply of oxygen to the heart, alleviating angina .

Biochemical Pathways

It is known that the compound is a phenylpyridine , a class of compounds that can interact with various biochemical pathways. The inhibition of L-type calcium channels leads to a decrease in intracellular calcium levels, which can affect numerous downstream signaling pathways involved in muscle contraction, hormone secretion, and neurotransmitter release .

Pharmacokinetics

The pharmacokinetics of Dehydronifedipine is influenced by its metabolism. Nifedipine, from which Dehydronifedipine is derived, is mainly metabolized by the CYP3A4 enzyme . The pharmacokinetic parameters of Nifedipine and Dehydronifedipine were determined after oral and intravenous administrations of Nifedipine to rats in the presence and absence of pioglitazone . Pioglitazone inhibited the CYP3A4 enzyme activity in a concentration-dependent manner . The areas under the plasma concentration–time curve (AUC) and the peak plasma concentration (Cmax) of Nifedipine were significantly increased in the presence of pioglitazone .

Result of Action

The result of Dehydronifedipine’s action is similar to that of Nifedipine. By blocking L-type calcium channels, it reduces blood pressure and increases the supply of oxygen to the heart . This can alleviate symptoms of conditions such as angina pectoris .

Action Environment

The action of Dehydronifedipine, like many pharmaceuticals, can be influenced by environmental factors. For instance, the presence of other drugs can affect its metabolism and hence its action . Furthermore, the presence of Dehydronifedipine in the environment, such as in wastewater, can have implications for environmental health .

Propiedades

IUPAC Name

dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQHJQGNGLQJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052347
Record name Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate

CAS RN

67035-22-7
Record name Dehydronifedipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67035-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067035227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxidized Nifedipine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEHYDRONIFEDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR3W8GT1C8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name dehydronifedipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061041
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Over a boiling solution of 3 kg (8.7 mol) of 2,6-dimethyl-4-(2nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3,5-dimethyl ester in 8,251 of acetic acid, 870 g (8.7 mol) of CrO3 were portionwise added, with stirring. When the addition was complete, the reaction mixture was refluxed with stirring for one additional hour. When the mixture reached the room temperature, it was slowly poured, with stirring, over 22.5 1 of a mixture of 25% aq. H4NOH and ice (2:1), and the product precipitated. The solid was isolated by filtration, washed with water until neutral pH, and crystallised (mp 99-101° C., MeOH) with a yield of 83%.
[Compound]
Name
CrO3
Quantity
870 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
Reactant of Route 3
Reactant of Route 3
Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
Reactant of Route 4
Reactant of Route 4
Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
Reactant of Route 5
Reactant of Route 5
Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
Reactant of Route 6
Reactant of Route 6
Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate

Q & A

Q1: What is the primary metabolic pathway of nifedipine?

A1: Nifedipine is primarily metabolized by CYP3A4 to dehydronifedipine. [, , ]

Q2: How does grapefruit juice affect nifedipine pharmacokinetics?

A2: Grapefruit juice significantly increases the bioavailability of nifedipine, likely due to the inhibition of CYP3A4 in the gut wall. This leads to higher plasma concentrations of nifedipine and its metabolite, dehydronifedipine. []

Q3: What is the impact of high-altitude hypoxia on nifedipine pharmacokinetics?

A4: High-altitude hypoxia suppresses CYP3A1 activity, leading to decreased metabolism of nifedipine and increased area under the curve (AUC) and half-life. This suggests that dosage adjustments might be necessary for patients at high altitudes. []

Q4: Does co-administration of Ginkgo biloba leaf extract (GBE) affect nifedipine pharmacokinetics?

A5: While generally not significantly affecting the overall pharmacokinetic parameters of nifedipine or dehydronifedipine, GBE can double the maximal plasma nifedipine concentration in some individuals, potentially leading to increased adverse effects. []

Q5: How does gliclazide impact nifedipine pharmacokinetics?

A6: Gliclazide inhibits CYP3A4, potentially affecting the metabolism of nifedipine and leading to altered pharmacokinetic parameters. Further research is needed to fully understand this interaction. []

Q6: Can capsaicin influence CYP3A4 activity and nifedipine metabolism?

A7: Capsaicin induces CYP3A4 expression, potentially increasing the metabolism of nifedipine to dehydronifedipine. This highlights a possible food-drug interaction that warrants further investigation. []

Q7: What analytical techniques are used to quantify nifedipine and dehydronifedipine?

A8: Various methods exist, including high-performance liquid chromatography (HPLC) [, , , ], liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , , ], and gas chromatography []. The choice of method depends on factors such as sensitivity, specificity, and available resources.

Q8: How is dehydronifedipine used in cytochrome P450 research?

A9: Dehydronifedipine is used as a probe substrate for CYP3A4 activity in both in vitro and in vivo studies. By measuring its formation from nifedipine, researchers can assess CYP3A4 activity and evaluate the effects of drugs, herbs, or other factors on this enzyme. [, , , ]

Q9: Has dehydronifedipine been detected in the environment?

A10: Yes, dehydronifedipine, along with nifedipine, has been detected in wastewater effluent and, to a lesser extent, in drinking water sources, highlighting the potential for pharmaceutical contamination of aquatic environments. [, ]

Q10: What is the molecular formula and weight of dehydronifedipine?

A11: The molecular formula of dehydronifedipine is C17H16N2O6, and its molecular weight is 344.32 g/mol. [, ]

Q11: How does the structure of dehydronifedipine differ from nifedipine?

A12: Dehydronifedipine is the aromatized form of nifedipine, meaning the dihydropyridine ring in nifedipine has been oxidized to a pyridine ring in dehydronifedipine. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.